REACTION_CXSMILES
|
[F:1][C:2]1[C:9]([OH:10])=[CH:8][C:7]([O:11][CH3:12])=[CH:6][C:3]=1[CH:4]=[O:5].Br[CH2:14][CH2:15][O:16][CH3:17].COC(=O)N=C(SC)C(C1C=C(OC)C=C(O)C=1F)=NC1C=CC(C2N=C(C)ON=2)=CC=1.FCCI>>[F:1][C:2]1[C:9]([O:10][CH2:14][CH2:15][O:16][CH3:17])=[CH:8][C:7]([O:11][CH3:12])=[CH:6][C:3]=1[CH:4]=[O:5]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=C(C=O)C=C(C=C1O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrCCOC
|
Name
|
[2-(2-fluoro-3-hydroxy-5-methoxyphenyl)-2-[4-(5-methyl-[1,2,4]oxadiazol-3-yl)phenylimino]-1-methylsulfanylethylidene]carbamic acid methyl ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(N=C(C(=NC1=CC=C(C=C1)C1=NOC(=N1)C)C1=C(C(=CC(=C1)OC)O)F)SC)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FCCI
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=O)C=C(C=C1OCCOC)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |